molecular formula C21H20O6 B2785099 (Z)-isopropyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 686282-61-1

(Z)-isopropyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2785099
M. Wt: 368.385
InChI Key: JZVNUPHKNLASQE-GRSHGNNSSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. The molecule also has a methoxy group (-OCH3), a carbonyl group (C=O), and an isopropyl group (CH(CH3)2), among others .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of varying electron density due to the presence of different functional groups, which could influence its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, and the methoxy group could participate in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Chemical Synthesis and Protective Groups

The specific removal of methoxybenzyl protecting groups from alcohols using DDQ in neutral conditions demonstrates the selective deprotection strategies in synthetic chemistry, which can be relevant to manipulating compounds similar to the one (Oikawa, Yoshioka, & Yonemitsu, 1982). This method's specificity allows for the preservation of sensitive functional groups, showcasing the compound's potential utility in complex organic syntheses.

Antibacterial and Cytotoxic Studies

Research on p-methoxybenzyl-substituted N-heterocyclic carbene-silver complexes, similar in structural motif to the methoxybenzyl component of the query compound, has shown significant antibacterial activity against both Gram-negative and Gram-positive bacteria. These studies suggest potential antimicrobial applications of compounds bearing the methoxybenzyl moiety (Patil et al., 2010). Additionally, the cytotoxicity investigations on Caki-1 cell lines imply possible uses in cancer research, highlighting the diverse biomedical applications of these chemical structures.

Herbicidal Activity

The discovery of 3-(methoxycarbonylmethylene)isobenzofuran-1-imines as a novel class of potential herbicides demonstrates the utility of methoxy-substituted benzofuran derivatives in agricultural chemistry. These compounds have shown significant phytotoxic effects on both the shoot and root systems of Arabidopsis thaliana, indicating the relevance of such structures in developing new herbicidal agents (Araniti et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to the environment. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. This could involve studying its properties, optimizing its synthesis, and testing its performance in relevant applications .

properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-13(2)26-20(22)12-25-16-8-9-17-18(11-16)27-19(21(17)23)10-14-4-6-15(24-3)7-5-14/h4-11,13H,12H2,1-3H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVNUPHKNLASQE-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-isopropyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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